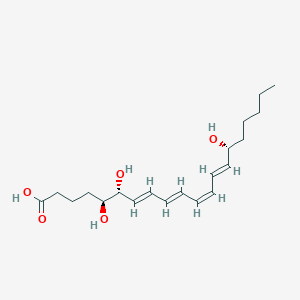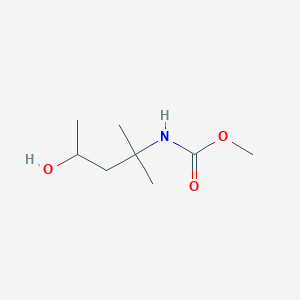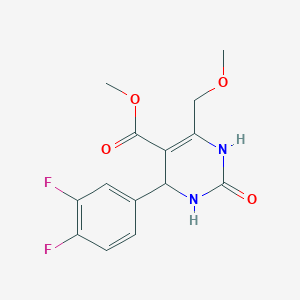
4-(2,5-Dimethoxyphenyl)-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves electrooxidative chlorination or lithiation followed by reaction with specific reagents. For instance, Uneyama et al. (1983) demonstrated the electrooxidative double ene-type chlorination for the preparation of chlorinated derivatives, showcasing the versatility of synthesis methods that could potentially apply to 4-(2,5-Dimethoxyphenyl)-1-butene (Uneyama et al., 1983). Similarly, Sasaki et al. (1999) synthesized 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene via aromatic nucleophilic substitution, which points to the chemical flexibility in synthesizing complex molecules (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, reveals planar units and specific dihedral angles that stabilize the molecular structure through intramolecular hydrogen bonds (Choi et al., 2010). These structural insights are crucial for understanding the behavior and reactivity of 4-(2,5-Dimethoxyphenyl)-1-butene.
Chemical Reactions and Properties
The chemical reactivity of similar compounds has been explored through various reactions, including cycloadditions and electrophilic substitutions. For example, the study of α-carbonyl β-1 lignin model dimers like 1,2-di(3′,4′-dimethoxyphenyl)ethanone under different conditions sheds light on the potential reactivity of 4-(2,5-Dimethoxyphenyl)-1-butene (Castellan et al., 1990).
Physical Properties Analysis
The physical properties of chemical compounds are deeply influenced by their molecular structure. For instance, the study on the crystal structure and intermolecular interactions of various dimethoxyphenyl derivatives offers insights into the solid-state characteristics that could be relevant for 4-(2,5-Dimethoxyphenyl)-1-butene (Mido et al., 2017).
Applications De Recherche Scientifique
Molecular Structure and Interactions
The study of compounds similar to 4-(2,5-Dimethoxyphenyl)-1-butene, such as N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, reveals insights into molecular structure, including planarity of the dimethoxyphenyl unit and stabilization through hydrogen bonding. These structural insights are crucial for understanding the physical and chemical properties of similar compounds, which can be applied in designing materials with desired characteristics (Hyeong Choi et al., 2010).
Reactivity and Photophysical Studies
Research on derivatives of 4-(2,5-Dimethoxyphenyl)-1-butene, such as substituted 1,2-diarylethenes, offers valuable information on their photophysical properties, including fluorescence. Understanding these properties is essential for applications in photovoltaics and organic light-emitting diodes (OLEDs), where materials' ability to absorb and emit light is fundamental (Anil Kumar Singh & Sriram Kanvah, 2001).
Catalytic Applications
Studies have demonstrated the potential of similar compounds in catalysis, such as the selective dimerization of ethylene to 1-butene. This application is particularly relevant in the petrochemical industry for producing higher-value products from simple olefins. The research suggests that understanding the electronic and steric effects of substituents on the phenyl ring can influence catalytic activity and selectivity (E. Metzger et al., 2016).
Material Science and Polymer Synthesis
The synthesis and manipulation of compounds like 4-(2,5-Dimethoxyphenyl)-1-butene play a critical role in material science, where they can be used as building blocks for complex molecular architectures. This is crucial for developing new materials with specific mechanical, optical, or electrical properties, impacting fields ranging from electronics to biomedicine (Jin et al., 2001).
Propriétés
IUPAC Name |
2-but-3-enyl-1,4-dimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-5-6-10-9-11(13-2)7-8-12(10)14-3/h4,7-9H,1,5-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBBWTSWHIBEQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609674 |
Source


|
| Record name | 2-(But-3-en-1-yl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-1-butene | |
CAS RN |
182132-30-5 |
Source


|
| Record name | 2-(But-3-en-1-yl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

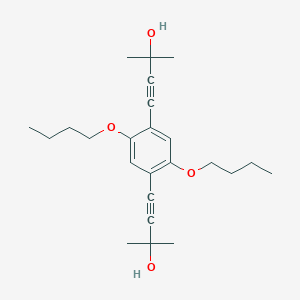
![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)
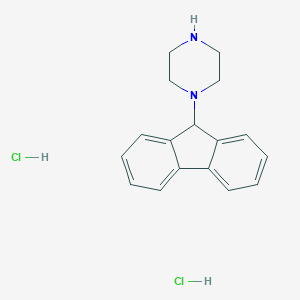
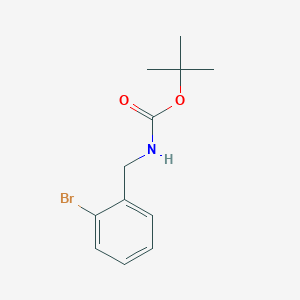
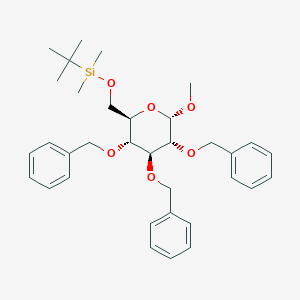

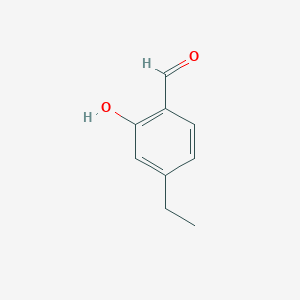
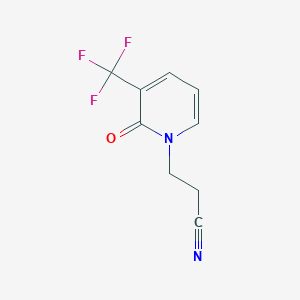
![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)

